molecular formula C8H4ClN3S B14795132 5-Benzothiazolecarbonitrile, 6-amino-2-chloro-

5-Benzothiazolecarbonitrile, 6-amino-2-chloro-

Cat. No.: B14795132
M. Wt: 209.66 g/mol
InChI Key: RSRQZANBBDVIRR-UHFFFAOYSA-N
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Description

5-Benzothiazolecarbonitrile, 6-amino-2-chloro- is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolecarbonitrile, 6-amino-2-chloro- typically involves the introduction of the amino and chloro groups onto the benzothiazole ring. One common method is the reaction of 2-chloroaniline with potassium thiocyanate in the presence of bromine, followed by cyclization to form the benzothiazole ring. The nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are compatible with industrial processes is also crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolecarbonitrile, 6-amino-2-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

    Cyclization Reactions: The amino group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

5-Benzothiazolecarbonitrile, 6-amino-2-chloro- has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: Utilized in the development of advanced materials such as polymers and dyes.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-Benzothiazolecarbonitrile, 6-amino-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The presence of the amino and chloro groups allows for specific interactions with biological molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-cyanobenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Cyano-6-methoxybenzothiazole
  • 2-Amino-6-methylbenzothiazole

Uniqueness

5-Benzothiazolecarbonitrile, 6-amino-2-chloro- is unique due to the combination of the amino, chloro, and nitrile groups on the benzothiazole ring. This unique structure allows for diverse chemical reactivity and a wide range of applications. The presence of the chloro group makes it a versatile intermediate for further functionalization, while the nitrile group enhances its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C8H4ClN3S

Molecular Weight

209.66 g/mol

IUPAC Name

6-amino-2-chloro-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C8H4ClN3S/c9-8-12-6-1-4(3-10)5(11)2-7(6)13-8/h1-2H,11H2

InChI Key

RSRQZANBBDVIRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C(S2)Cl)N)C#N

Origin of Product

United States

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